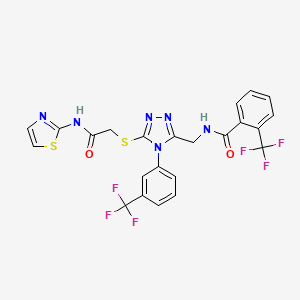
N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H16F6N6O2S2 and its molecular weight is 586.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that integrates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Features
The compound features several key structural components:
- Thiazole moiety : Known for its role in various biological activities.
- Triazole ring : Frequently associated with antifungal and anticancer properties.
- Trifluoromethyl groups : Often enhance the lipophilicity and metabolic stability of compounds.
Anticancer Activity
Research indicates that compounds with thiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have shown promising results against various cancer cell lines. A study highlighted that certain thiazole-based compounds demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy .
Case Study :
In a comparative study of thiazole derivatives, a compound similar to the one exhibited potent cytotoxicity against Jurkat and A-431 cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL . Molecular dynamics simulations revealed that these compounds primarily interact with target proteins through hydrophobic contacts, which are crucial for their anticancer activity.
Antimicrobial Properties
Compounds containing thiazole and triazole structures have also been evaluated for their antimicrobial activities. The presence of sulfur-containing moieties enhances their effectiveness against various bacterial strains and fungi. For example, derivatives of thiadiazoles have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Cell Proliferation : Many studies indicate that these compounds induce cell cycle arrest in cancer cells.
- Induction of Apoptosis : They often activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Antimicrobial Mechanisms : The compounds disrupt bacterial cell walls or inhibit essential enzymes necessary for bacterial survival.
Research Findings
A summary of key findings related to the biological activity of similar compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole + Triazole | Anticancer (IC50 < Doxorubicin) |
| Compound B | Thiadiazole | Antibacterial (Gram-positive/negative) |
| Compound C | Trifluoromethyl | Antifungal (Candida spp.) |
Propiedades
IUPAC Name |
N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F6N6O2S2/c24-22(25,26)13-4-3-5-14(10-13)35-17(11-31-19(37)15-6-1-2-7-16(15)23(27,28)29)33-34-21(35)39-12-18(36)32-20-30-8-9-38-20/h1-10H,11-12H2,(H,31,37)(H,30,32,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOHNMJTIMFWPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F6N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














